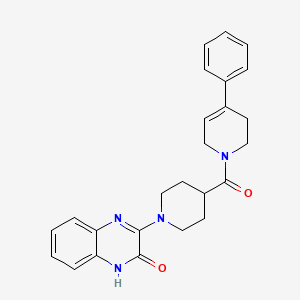
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
- Catalysis and Synthesis : Piperidine, a structural motif present in the query compound, has been utilized in dual system catalysts for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via one-pot reactions, highlighting its role in facilitating complex chemical transformations (Alizadeh, Ghanbaripour, & Zhu, 2014).
Material Science
- Electron Transport Materials : Compounds containing quinoxaline units have been designed and synthesized for use in electronic transporting materials, demonstrating the utility of quinoxaline derivatives in organic electronics (Yin et al., 2016).
Biological Activities
- Antimicrobial Agents : Thiazolidinone derivatives, synthesized using piperazine and quinoxaline scaffolds, have shown antimicrobial activity against a variety of bacterial and fungal strains, indicating the potential of these compounds in medicinal chemistry (Patel, R. V. Patel, Kumari, & Patel, 2012).
- Antituberculosis Activity : Derivatives structurally related to quinoxalines have been studied for their activity against multidrug-resistant tuberculosis strains, providing insight into their potential therapeutic applications (Souza et al., 2013).
Propiedades
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24-23(26-21-8-4-5-9-22(21)27-24)28-14-12-20(13-15-28)25(31)29-16-10-19(11-17-29)18-6-2-1-3-7-18/h1-10,20H,11-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNIRHPIYWOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(=CC2)C3=CC=CC=C3)C4=NC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
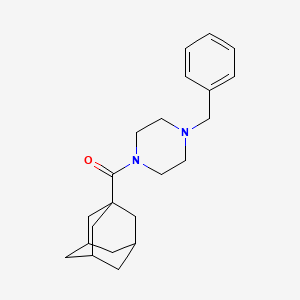

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)
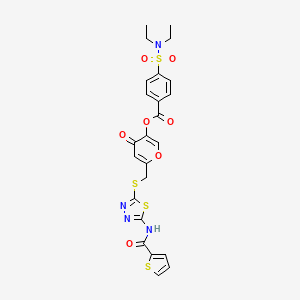

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2932535.png)
![2-[4-({[4-(Morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2932538.png)
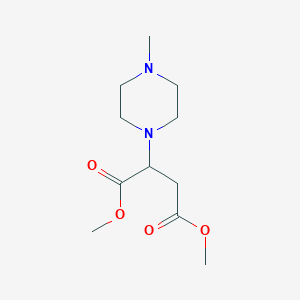
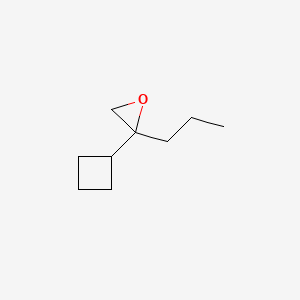

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2932544.png)
![2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one](/img/structure/B2932546.png)
